Cas no 79916-77-1 (Forsythiaside A)

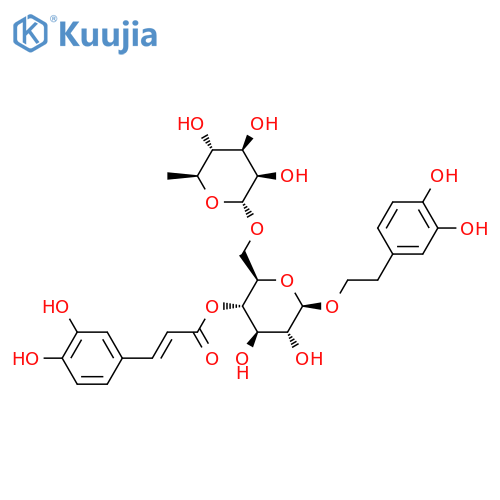

Forsythiaside A structure

商品名:Forsythiaside A

Forsythiaside A 化学的及び物理的性質

名前と識別子

-

- Forsythoside A

- 2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]carbonyl-β-D-glucopyranoside

- Forsythiaside

- Forsythiaside A

- b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-,4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]

- Phillygenin

- Forsythoside A

- forsythoside

- forsytoside A

- Forsythoside-A

- OUH5BQ893P

- MEGxp0_001187

- [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

- SureCN3318896

- EBD9590

- BDBM50269517

- NSC729638

- AC1NQZ1W

- beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-

- CS-0007097

- AKOS015897128

- Q-100834

- SCHEMBL3318896

- ACon1_001402

- (E)-(2R,3S,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate

- s9317

- MFCD08460220

- 1ST001635

- HY-N0028

- UNII-OUH5BQ893P

- CCG-270267

- CHEMBL504363

- BRD-K62073009-001-01-6

- A854587

- NSC-729638

- CHEBI:5160

- Q27106670

- NSC 729638

- NCGC00180544-01

- DTXSID801317212

- [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

- .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-, 4-((2E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)

- 79916-77-1

- (2R,3S,4R,5R,6R)-6-(3,4-dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate

- .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-, 4-(3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE), (E)-

- β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)- (ZCI)

- BETA-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL)-, 4-((2E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)

- ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]; ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)-; Forsythiaside; Forsythiaside A; Forsythoside A

- (2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-({[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

- ((2R,3S,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

- ((2R,3S,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl)tetrahydropyran-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

- (2R,3S,4R,5R,6R)-6-(2-(3,4-Dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-((((2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)methyl)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

- DA-53380

- GLXC-13521

-

- MDL: MFCD08460220

- インチ: 1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1

- InChIKey: DTOUWTJYUCZJQD-UJERWXFOSA-N

- ほほえんだ: C([C@H]1O[C@@H](OCCC2C=CC(O)=C(O)C=2)[C@H](O)[C@@H](O)[C@@H]1OC(=O)/C=C/C1C=CC(O)=C(O)C=1)O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O

計算された属性

- せいみつぶんしりょう: 624.20542g/mol

- ひょうめんでんか: 0

- XLogP3: -0.5

- 水素結合ドナー数: 9

- 水素結合受容体数: 15

- 回転可能化学結合数: 11

- どういたいしつりょう: 624.20542g/mol

- 単一同位体質量: 624.20542g/mol

- 水素結合トポロジー分子極性表面積: 245Ų

- 重原子数: 44

- 複雑さ: 936

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 624.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.6000

- ゆうかいてん: No data available

- ふってん: 909.3°C at 760 mmHg

- フラッシュポイント: 295.7±27.8 °C

- 屈折率: 1.689

- PSA: 245.29000

- LogP: -1.01590

Forsythiaside A セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:2-8°C

Forsythiaside A 税関データ

- 税関コード:29389090

Forsythiaside A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB333751-10 mg |

Forsythoside A; . |

79916-77-1 | 10 mg |

€298.50 | 2023-07-19 | ||

| Ambeed | A338187-100mg |

(E)-(2R,3S,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate |

79916-77-1 | 98+% | 100mg |

$132.0 | 2025-02-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3670-10 mg |

Forsythoside A |

79916-77-1 | 99.62% | 10mg |

¥1835.00 | 2022-04-26 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0855-20mg |

Forsythiaside A |

79916-77-1 | HPLC≥98% | 20mg |

¥560元 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3670-1 mL * 10 mM (in DMSO) |

Forsythoside A |

79916-77-1 | 99.62% | 1 mL * 10 mM (in DMSO) |

¥1520.00 | 2022-04-26 | |

| TRC | F702000-100mg |

Forsythoside A |

79916-77-1 | 100mg |

$ 356.00 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3670-5 mg |

Forsythoside A |

79916-77-1 | 99.62% | 5mg |

¥1115.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0594-100mg |

Forsythiaside |

79916-77-1 | 98% | 100mg |

$160 | 2023-09-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80310-10MG |

Forsythoside A |

79916-77-1 | 10mg |

¥6856.95 | 2024-12-30 | ||

| MedChemExpress | HY-N0028-10mg |

Forsythiaside A |

79916-77-1 | 99.43% | 10mg |

¥800 | 2024-05-24 |

Forsythiaside A サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:79916-77-1)Forsythiaside A

注文番号:A854587

在庫ステータス:in Stock/in Stock

はかる:250mg/1g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 07:51

価格 ($):176.0/473.0

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:79916-77-1)ForsythosideA

注文番号:CRN0664

在庫ステータス:in stock

はかる:5mg/20mg/50mg

清らかである:≥98%

最終更新された価格情報:Friday, 14 March 2025 10:55

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:79916-77-1)Forsythoside A

注文番号:LE10304

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Forsythiaside A 関連文献

-

Xinyue Pang,Jianglei Zhang,Yue Yu,Guoxiang Sun New J. Chem. 2021 45 17428

-

Wei Zhou,Jinjun Shan,Wenzheng Ju,Shouchuan Wang,Minxin Meng,Baochang Cai,Liuqing Di Anal. Methods 2015 7 1425

-

Fan Zhang,Ya-Nan Yang,Zi-Ming Feng,Jian-Shuang Jiang,Pei-Cheng Zhang RSC Adv. 2017 7 24963

-

Chun-Hua Wang,Yi Zhong,Yan Zhang,Jin-Ping Liu,Yue-Fei Wang,Wei-Na Jia,Guo-Cai Wang,Zheng Li,Yan Zhu,Xiu-Mei Gao Mol. BioSyst. 2016 12 606

-

Pengfei Li,Meng Qi,Haijun Hu,Qing Liu,Qiming Yang,Dandan Wang,Fujiang Guo,S. W. Annie Bligh,Zhengtao Wang,Li Yang RSC Adv. 2015 5 51701

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:79916-77-1)Forsythoside A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:79916-77-1)FORSYTHOSIDE A

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ